Glumetinib Glumetinib Glumetinib is under investigation in clinical trial NCT04270591 (Assess the Anti-tumor Activity and Safety of Glumetinib in Patient With Advanced C-met-positive Non-small Cell Lung Cancer).
Gumarontinib is an orally bioavailable, small molecule inhibitor of the oncoprotein c-Met (hepatocyte growth factor receptor; HGFR), with potential antineoplastic activity. Upon oral administration, gumarontinib targets and binds to the c-Met protein, thereby disrupting c-Met-dependent signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met protein is overexpressed or mutated in many tumor cell types and plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis.
Brand Name: Vulcanchem
CAS No.: 1642581-63-2
VCID: VC0528982
InChI: InChI=1S/C21H17N9O2S/c1-27-11-16(7-24-27)14-3-4-20-23-10-21(29(20)13-14)33(31,32)30-19-5-15(6-22-18(19)9-26-30)17-8-25-28(2)12-17/h3-13H,1-2H3
SMILES: CN1C=C(C=N1)C2=CN3C(=NC=C3S(=O)(=O)N4C5=C(C=N4)N=CC(=C5)C6=CN(N=C6)C)C=C2
Molecular Formula: C21H17N9O2S
Molecular Weight: 459.5 g/mol

Glumetinib

CAS No.: 1642581-63-2

Cat. No.: VC0528982

Molecular Formula: C21H17N9O2S

Molecular Weight: 459.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Glumetinib - 1642581-63-2

Specification

CAS No. 1642581-63-2
Molecular Formula C21H17N9O2S
Molecular Weight 459.5 g/mol
IUPAC Name 6-(1-methylpyrazol-4-yl)-1-[6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonylpyrazolo[4,3-b]pyridine
Standard InChI InChI=1S/C21H17N9O2S/c1-27-11-16(7-24-27)14-3-4-20-23-10-21(29(20)13-14)33(31,32)30-19-5-15(6-22-18(19)9-26-30)17-8-25-28(2)12-17/h3-13H,1-2H3
Standard InChI Key RYBLECYFLJXEJX-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CN3C(=NC=C3S(=O)(=O)N4C5=C(C=N4)N=CC(=C5)C6=CN(N=C6)C)C=C2
Canonical SMILES CN1C=C(C=N1)C2=CN3C(=NC=C3S(=O)(=O)N4C5=C(C=N4)N=CC(=C5)C6=CN(N=C6)C)C=C2
Appearance Solid powder

Introduction

Chemical Properties and Structure

Glumetinib possesses several distinct chemical characteristics that contribute to its pharmacological activity and therapeutic potential. Understanding these properties provides insight into its mechanism of action and pharmacokinetic profile.

Molecular Identity

Glumetinib is identified by the following properties:

PropertyValue
Molecular FormulaC21H17N9O2S
Molecular Weight459.5 g/mol
CAS Number1642581-63-2
Alternative NamesGumarontinib, SCC244, SC-C244

The compound contains a unique sulfone group that influences its interaction with biological membranes and target proteins . Its structure incorporates multiple nitrogen-containing heterocycles that facilitate binding to the c-Met kinase domain through specific interactions with key amino acid residues.

Structural Features

Glumetinib's molecular architecture includes a pyrazole ring that forms strong π-π interactions with the F343 residue in the c-Met kinase domain . This interaction is critical for its inhibitory activity. Additionally, the compound contains a 6-5 fused heterocyclic ring system that establishes strong π-π interactions with the F983 residue . These structural elements collectively contribute to glumetinib's high binding affinity for the c-Met protein.

The compound's binding mode is characterized by multiple intermolecular forces, including hydrogen bonding with Y953 (with 85% propensity, higher than similar compounds) and π-π or CH-π interactions with F336 and F983 . These interactions stabilize the drug-target complex and prevent ATP from binding to the kinase domain, thereby inhibiting c-Met's catalytic activity.

Mechanism of Action

Glumetinib functions as a selective inhibitor of the c-Met receptor tyrosine kinase. Upon oral administration, the compound targets and binds to the c-Met protein, thereby disrupting c-Met-dependent signal transduction pathways . This disruption can lead to cell death in tumors that overexpress c-Met protein or express constitutively activated c-Met protein variants.

Target Binding Properties

Binding mode analysis through molecular dynamics simulations reveals that glumetinib predominantly interacts via π-π or CH-π interactions with specific amino acid residues in the c-Met kinase domain. The compound forms strong π-π interactions with F343 through its pyrazole ring and establishes additional π-π interactions with F336 . Furthermore, glumetinib's 6-5 fused heterocyclic ring system engages in strong π-π interaction with the F983 residue .

Notably, glumetinib demonstrates a higher propensity (85%) for hydrogen bonding with the Y953 residue compared to other c-Met inhibitors like vebreltinib and savolitinib (56-58%) . This enhanced hydrogen bonding capability may contribute to glumetinib's binding stability and inhibitory potency.

Downstream Effects

By inhibiting c-Met activation, glumetinib interferes with multiple downstream signaling pathways that regulate critical cellular processes. The c-Met protein normally plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis . Consequently, glumetinib's inhibition of c-Met can potentially impair these processes, resulting in reduced tumor growth and progression.

The compound's selective targeting of c-Met makes it particularly relevant for cancers where c-Met is overexpressed or mutated, such as certain subtypes of non-small cell lung cancer. By specifically inhibiting this oncogenic driver, glumetinib may offer therapeutic benefits with potentially fewer off-target effects compared to less selective treatment approaches.

Pharmacological Properties

Understanding glumetinib's pharmacological properties is essential for evaluating its therapeutic potential and optimizing its clinical application. These properties influence the compound's absorption, distribution, metabolism, and excretion profiles.

Membrane Interactions

Glumetinib exhibits distinct interactions with biological membranes that influence its pharmacokinetic behavior. Molecular dynamics simulations have revealed that glumetinib forms strong hydrogen bonds with the head amino group of DMPE (dimyristoylphosphatidylethanolamine) with a 73% probability . This interaction, likely enhanced by glumetinib's unique sulfone group, creates an energy trough near 25 Å from the membrane center .

While this membrane association may affect glumetinib's distribution across cellular compartments, it could potentially hinder its transmembrane passage. Energy analysis indicates that glumetinib exhibits an energy minimum at 25 Å from the membrane center, lower than in bulk solution, suggesting a propensity for membrane surface association .

Blood-Brain Barrier Permeability

The ability of a drug to penetrate the blood-brain barrier (BBB) is crucial for treating central nervous system malignancies or metastases. Bidirectional permeability experiments have assessed glumetinib's potential for BBB penetration with the following results:

ParameterValue
Apparent Permeability Coefficient (A to B)12.97 cm/s × 10⁻⁶
Apparent Permeability Coefficient (B to A)18.03 cm/s × 10⁻⁶
Efflux Ratio1.39

Glumetinib's efflux ratio of 1.39 suggests minimal susceptibility to P-glycoprotein (P-gp) mediated efflux . P-gp is highly expressed in the BBB and limits the brain uptake of many lipophilic drugs. An efflux ratio below 2.5 is generally considered favorable for CNS penetration, indicating that glumetinib may have the potential to reach brain tissue at therapeutically relevant concentrations.

Clinical Development

Glumetinib has progressed through preclinical studies into human clinical trials, with investigations focused primarily on oncology applications. The compound has reached Phase II clinical trials, indicating preliminary evidence of safety and potential efficacy in humans .

Clinical Trials

Glumetinib is currently under investigation in clinical trial NCT04270591, which aims to assess the anti-tumor activity and safety of glumetinib in patients with advanced c-Met-positive non-small cell lung cancer . This trial represents a critical step in evaluating the compound's clinical utility in a specific patient population with an established molecular marker (c-Met positivity).

The clinical development program for glumetinib focuses on addressing an important unmet medical need in oncology. NSCLC patients with c-Met alterations often have limited treatment options, particularly after progression on standard therapies. Glumetinib's targeted approach may provide these patients with a more effective and potentially less toxic treatment option.

Combination Therapy

Beyond monotherapy applications, glumetinib is being evaluated in combination with immunotherapeutic agents. A notable example is an open-label, multicenter Phase Ib/II registration clinical study investigating glumetinib combined with toripalimab (an anti-PD-1 monoclonal antibody) in the treatment of relapsed or metastatic non-small cell lung cancer .

This combination study consists of two parts:

  • Phase Ib: A dose-climbing study evaluating safety, tolerability, and preliminary efficacy of the combination in patients with advanced relapsed or metastatic NSCLC who have failed standard therapy .

  • Phase II: An efficacy exploration study using the recommended Phase II dose (RP2D) determined in Phase Ib, with approximately 62 evaluable subjects planned for enrollment .

The treatment regimen involves glumetinib administered once daily along with toripalimab 240mg given intravenously every 3 weeks, with each 21-day period constituting one treatment cycle . This combination approach aims to leverage both targeted inhibition of c-Met signaling and enhancement of anti-tumor immune responses, potentially offering synergistic benefits for patients with advanced NSCLC.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator